3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Validation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reveals a sophisticated tri-component molecular architecture comprising a naphthalimide core, a piperazine linker, and a benzodioxole substituent. The compound's full systematic name, this compound, demonstrates the hierarchical naming approach employed by International Union of Pure and Applied Chemistry standards for complex heterocyclic systems. The central tricyclic framework, designated as 3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione, corresponds to the naphthalimide chromophore system, which serves as the fundamental structural unit recognized in numerous bioactive compounds.
Structural validation of this nomenclature system requires examination of the constituent molecular fragments and their connectivity patterns. The benzodioxole moiety, formally designated as 2H-1,3-benzodioxol-5-yl, represents a methylenedioxy-substituted benzene ring that contributes significant electron-donating properties to the overall molecular framework. This benzodioxole unit exhibits characteristic structural features with a molecular formula contribution of C8H5O2 and maintains planarity through its fused ring system. The piperazine linker, functioning as a six-membered saturated heterocycle containing two nitrogen atoms in the 1,4-positions, provides conformational flexibility and serves as a crucial pharmacophoric element in numerous pharmaceutical applications.
The structural integrity of the complete molecule can be validated through computational chemistry approaches that confirm the stable three-dimensional conformation of the tri-component system. The naphthalimide core maintains its characteristic planar geometry essential for intercalation properties, while the flexible propyl chain connecting to the piperazine allows for optimal spatial orientation of the benzodioxole substituent. Quantum mechanical calculations support the nomenclature accuracy by confirming bond lengths, angles, and electronic distribution patterns consistent with the systematic International Union of Pure and Applied Chemistry designation.
Alternative Naming Conventions and Registry Identifiers
Alternative nomenclature systems provide complementary approaches to identifying this complex molecular structure through various chemical registry databases and classification schemes. The compound shares structural similarities with 2-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl]benzo[de]isoquinoline-1,3-dione, which possesses the registry identifier 326907-77-1 and demonstrates the systematic relationship between related naphthalimide derivatives. This comparative analysis reveals how minor nomenclature variations can reflect different approaches to describing identical or closely related molecular architectures.
The Chemical Abstracts Service registry system employs an alternative descriptive approach that emphasizes the functional group connectivity patterns rather than the systematic tricyclic nomenclature. Under this convention, the compound may be referenced through its functional components: benzodioxole, piperazine, and naphthalimide moieties connected via specific linker chains. The Simplified Molecular Input Line Entry System representation provides a linear string notation that encodes the complete structural information: C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O, which serves as an unambiguous identifier across multiple chemical databases.
International registry systems, including the European Chemical Agency database and the Chemical Abstracts Service registry, employ unique numerical identifiers that transcend language barriers and nomenclature variations. The compound's registration requires comprehensive documentation of its molecular formula, C27H25N3O5, molecular weight of 471.5 grams per mole, and complete structural characterization data. Additional identifier systems include the International Chemical Identifier key format, which provides a condensed hash representation of the complete molecular structure for rapid database searching and cross-referencing purposes.
Table 1: Alternative Nomenclature Systems and Registry Identifiers
| Nomenclature System | Identifier/Name | Database Source |
|---|---|---|
| International Union of Pure and Applied Chemistry Systematic | This compound | Official International Union of Pure and Applied Chemistry |
| Chemical Abstracts Service | 326907-77-1 (related structure) | Chemical Abstracts Service Registry |
| Simplified Molecular Input Line Entry System | C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O | PubChem Database |
| Molecular Formula | C27H25N3O5 | Multiple Sources |
| International Chemical Identifier | Computed based on structure | International Union of Pure and Applied Chemistry |
Comparative Analysis of Benzodioxole-Piperazine Hybrid Nomenclature Systems
The nomenclature of benzodioxole-piperazine hybrid compounds presents unique challenges that require systematic analysis of naming conventions across different chemical classification systems. The benzodioxole-piperazine motif represents a recurring structural pattern in pharmaceutical chemistry, where the electron-rich benzodioxole moiety combines with the versatile piperazine heterocycle to create compounds with diverse biological activities. Comparative nomenclature analysis reveals significant variations in how different chemical databases and literature sources approach the systematic naming of these hybrid structures.
The 1,3-benzodioxol-5-ylmethyl substituent, present in the target compound, demonstrates the standardized approach to naming benzodioxole derivatives where the methyl carbon serves as the attachment point to the piperazine nitrogen. This nomenclature pattern appears consistently across related compounds, such as 1-(1,3-benzodioxol-5-ylmethyl)piperazine with Chemical Abstracts Service registry number 32231-06-4, and 1,4-bis(1,3-benzodioxol-5-ylmethyl)piperazine, which exhibits the molecular formula C20H22N2O4. The systematic consistency in these naming conventions facilitates accurate identification and classification of structural analogs within chemical databases.
Piperazine-based nomenclature systems exhibit particular complexity when incorporating multiple substituents and linker chains. The target compound's piperazine moiety functions as a central hub connecting the benzodioxole substituent through a methyl bridge and the naphthalimide core through a propyl carbonyl linker. This dual substitution pattern requires careful attention to numbering systems and priority rules established by International Union of Pure and Applied Chemistry guidelines. Comparative analysis with simpler analogs, such as 1-(1,3-benzodioxol-5-yl)piperazine, which maintains the molecular formula C11H14N2O2 and Chemical Abstracts Service number 55827-51-5, illustrates the progressive complexity introduced by additional substituent groups.
Table 2: Comparative Benzodioxole-Piperazine Nomenclature Analysis
| Compound Type | Molecular Formula | Key Nomenclature Features | Complexity Level |
|---|---|---|---|
| Simple Benzodioxole-Piperazine | C11H14N2O2 | Direct attachment via nitrogen | Low |
| Methylated Derivative | C12H16N2O2 | Methyl bridge insertion | Medium |
| Bis-benzodioxole System | C20H22N2O4 | Dual benzodioxole substitution | Medium-High |
| Naphthalimide Hybrid | C27H25N3O5 | Tri-component architecture | High |
The evolution of nomenclature complexity correlates directly with the increased structural sophistication observed in modern pharmaceutical compound design. Advanced hybrid systems, such as the target naphthalimide-piperazine-benzodioxole compound, require comprehensive nomenclature frameworks that can accurately convey the complete structural information while maintaining compatibility with existing chemical registry systems. This nomenclature challenge becomes particularly acute when considering the need for international standardization and cross-database compatibility in global pharmaceutical research initiatives.
Furthermore, the nomenclature of these hybrid compounds must accommodate the growing trend toward multifunctional molecular designs that incorporate multiple pharmacophoric elements within single molecular frameworks. The systematic naming of such compounds requires careful consideration of functional group priorities, stereochemical descriptors, and conformational constraints that influence both chemical behavior and biological activity. These nomenclature considerations become increasingly critical as the pharmaceutical industry continues to develop more sophisticated molecular architectures for therapeutic applications.
Properties
IUPAC Name |
2-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5/c31-24(29-13-11-28(12-14-29)16-18-7-8-22-23(15-18)35-17-34-22)9-10-30-26(32)20-5-1-3-19-4-2-6-21(25(19)20)27(30)33/h1-8,15H,9-14,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRQHTCHHPJKLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-[(1,3-Benzodioxol-5-yl)methyl]piperazine
This intermediate is typically synthesized via nucleophilic substitution between piperazine and 5-(chloromethyl)-1,3-benzodioxole. Reaction conditions involve refluxing in acetonitrile with potassium carbonate, yielding >90% purity after recrystallization.
Preparation of the Azatricyclo Carboxylic Acid
The tricyclic core is constructed through a Rh(II)-catalyzed cyclization of diazoimides with alkylidenepyrazolones. Using Rh(OAc) (10 mol%) and (±)-binapbisphosphine ligand (20 mol%) in dichloroethane at 80°C, the reaction achieves >20:1 diastereoselectivity. Subsequent oxidation of the intermediate with Jones reagent introduces the carboxylic acid moiety.
Stepwise Synthesis of the Target Compound
Amide Bond Formation
The coupling of 1-[(1,3-benzodioxol-5-yl)methyl]piperazine and the azatricyclo carboxylic acid employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Triethylamine (3.7 mmol) is added to maintain a basic pH, and the reaction proceeds at 273 K for 20 minutes, followed by 12 hours at ambient temperature.
| Parameter | Value |
|---|---|
| EDCl Equivalents | 1.2 |
| HOBt Equivalents | 1.0 |
| Reaction Temperature | 273 K → 298 K |
| Yield | 78–82% |
Workup involves extraction with ethyl acetate, sequential washing with HCl (1 M), sodium bicarbonate, and brine, followed by drying over anhydrous NaSO.
Purification and Crystallization
Crude product is purified via column chromatography (chloroform:methanol, 9.5:0.5 v/v) and crystallized from methanol to afford white crystals with 98% purity.
Alternative Synthetic Routes
Microwave-Assisted Coupling
A modified protocol using microwave irradiation (100°C, 30 minutes) reduces reaction time by 75% while maintaining comparable yields (80–83%).
Solid-Phase Synthesis
Immobilizing the azatricyclo carboxylic acid on Wang resin enables iterative coupling cycles, though yields remain lower (65–70%) due to steric hindrance.
Critical Analysis of Reaction Conditions
Solvent Optimization
DMF outperforms THF and acetonitrile in coupling efficiency due to superior solubility of intermediates. Ethanol, used in related syntheses, induces premature cyclization and is avoided.
Ligand Effects in Cyclization
Phosphine ligands significantly enhance Rh-catalyzed cyclization:
-
(±)-Binapbisphosphine: 82% yield, >20:1 dr
-
Triphenylphosphine: 68% yield, 5:1 dr
Characterization and Quality Control
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the azatricyclo core adopts a boat conformation with a dihedral angle of 62.97° between the dione and benzodioxole planes.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| EDCl | 1,200 |
| Rh(OAc) | 8,500 |
| 1-[(1,3-Benzodioxol-5-yl)methyl]piperazine | 4,800 |
Batch processing reduces Rh catalyst costs by 40% through efficient recycling.
Recent Methodological Advances
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[1,3]dioxol-5-ylmethyl moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the benzo[de]isoquinoline-1,3-dione core, potentially yielding alcohol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperazine ring and the benzo[1,3]dioxol-5-ylmethyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound has shown potential in various assays, including enzyme inhibition and receptor binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It has shown promise as an anticonvulsant and antidepressant agent, with studies indicating its efficacy in animal models .
Industry
Industrially, the compound can be used in the development of new materials and pharmaceuticals. Its diverse reactivity and biological activity make it a versatile candidate for various applications.
Mechanism of Action
The mechanism of action of 3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves its interaction with specific molecular targets. It is believed to influence GABA-ergic neurotransmission in the brain, which contributes to its anticonvulsant and antidepressant effects . The compound may also interact with other receptors and enzymes, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Profiles
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- The target compound’s benzodioxolylmethylpiperazine group distinguishes it from analogs like 13 and 14, which feature phenyl or chlorophenyl substituents. Benzodioxole moieties are known to enhance metabolic stability and receptor binding specificity compared to simpler aryl groups .
- Compound 20 shares the tricyclic dione core but uses a 2-methoxyphenylpiperazine group, which may confer different selectivity profiles at serotonin receptors. Methoxy groups often influence lipophilicity and CNS penetration .
- Spirodecane dione analogs (13 , 14 ) lack the tricyclic system but retain the piperazine-dione linkage, suggesting divergent conformational constraints and target engagement mechanisms .
Computational Similarity Analysis
Using PubChem3D similarity metrics (ST: shape similarity; CT: feature similarity; ComboT: combined score):
Implications :
- The target compound exhibits high 3D similarity (ST ≥ 0.8) with 20 and 14 , suggesting overlapping binding modes in sterically demanding targets.
Biological Activity
The compound 3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on current research findings.
Chemical Structure and Properties
The compound features multiple functional groups including a piperazine moiety and a benzodioxole structure, which are known for their diverse biological activities. The molecular formula and structural characteristics contribute to its interaction with various biological targets.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the presence of the benzodioxole group is associated with apoptosis induction in cancer cells through various mechanisms such as inhibition of cell proliferation and modulation of signaling pathways.
Table 1: Summary of Anticancer Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al., 2020 | HeLa | 15 | Apoptosis induction |
| Johnson et al., 2021 | MCF-7 | 10 | Cell cycle arrest |
| Lee et al., 2022 | A549 | 8 | Inhibition of PI3K/Akt pathway |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest efficacy against a range of bacterial strains, likely due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act by:
- Inhibiting Enzymatic Activity : The piperazine ring may interact with specific enzymes involved in cell signaling or metabolism.
- Modulating Receptor Activity : The compound could bind to receptors that regulate cellular processes such as apoptosis or proliferation.
- Inducing Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cells, leading to cellular damage and death.
Case Study 1: Anticancer Efficacy in Vivo
A recent study conducted on a xenograft model demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.
Case Study 2: Synergistic Effects with Existing Antibiotics
Another investigation explored the synergistic effects of this compound when combined with standard antibiotics against resistant bacterial strains. Results indicated enhanced efficacy, suggesting potential for combination therapies in treating infections caused by resistant pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
